molecular formula C10H14N4O2 B11883903 6-(1,4-Diazepan-1-yl)pyridazine-4-carboxylic acid

6-(1,4-Diazepan-1-yl)pyridazine-4-carboxylic acid

Cat. No.: B11883903
M. Wt: 222.24 g/mol
InChI Key: BEEIYDFGOLLBFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(1,4-Diazepan-1-yl)pyridazine-4-carboxylic acid is a heterocyclic compound that features a pyridazine ring substituted with a diazepane moiety and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,4-Diazepan-1-yl)pyridazine-4-carboxylic acid typically involves the reaction of pyridazine derivatives with diazepane under specific conditions. One common method includes the use of a pyridazine precursor, which undergoes nucleophilic substitution with diazepane in the presence of a suitable base and solvent. The reaction is often carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

6-(1,4-Diazepan-1-yl)pyridazine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine oxides, while reduction can produce reduced diazepane derivatives .

Scientific Research Applications

6-(1,4-Diazepan-1-yl)pyridazine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(1,4-Diazepan-1-yl)pyridazine-4-carboxylic acid involves its interaction with specific molecular targets. The diazepane moiety can interact with enzymes or receptors, potentially inhibiting their activity. The pyridazine ring can participate in π-π interactions, enhancing binding affinity. These interactions can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1,4-Diazepan-1-yl)pyridazine-4-carboxylic acid is unique due to its combination of a diazepane ring and a pyridazine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .

Properties

Molecular Formula

C10H14N4O2

Molecular Weight

222.24 g/mol

IUPAC Name

6-(1,4-diazepan-1-yl)pyridazine-4-carboxylic acid

InChI

InChI=1S/C10H14N4O2/c15-10(16)8-6-9(13-12-7-8)14-4-1-2-11-3-5-14/h6-7,11H,1-5H2,(H,15,16)

InChI Key

BEEIYDFGOLLBFD-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(C1)C2=NN=CC(=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.